molecular formula C18H14Br2N2O3S B5051544 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione

Cat. No.: B5051544
M. Wt: 498.2 g/mol
InChI Key: SEQMUYUBVZGXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione is a novel hybrid research chemical designed for investigative purposes in neuroscience and metabolic disease. This compound uniquely incorporates two pharmacologically significant moieties: a dibromocarbazole group and a thiazolidine-2,4-dione (TZD) scaffold. The carbazole component is structurally related to the P7C3 class of neuroprotective agents, which have demonstrated efficacy in preclinical models by protecting developing and mature neurons from apoptotic cell death . The TZD scaffold is a well-established structure in medicinal chemistry, known for its role as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, which can improve insulin sensitivity . The primary research value of this compound lies in its potential to exhibit dual or synergistic mechanisms of action. Researchers may investigate its application in models of neurodegenerative diseases (such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis) and traumatic brain injury , based on the neuroprotective properties associated with the carbazole pharmacophore . Concurrently, the presence of the TZD moiety suggests potential research applications in metabolic disorders , including type 2 diabetes and hyperlipidaemia . The integration of these two distinct structural features makes this chemical a valuable tool for probing complex biological pathways and exploring new therapeutic hypotheses in areas where neurological and metabolic pathways intersect. This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for confirming the product's identity and purity and for complying with all applicable laws and regulations governing the handling of chemical substances.

Properties

IUPAC Name

3-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQMUYUBVZGXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione typically involves multiple steps. One common approach begins with the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. This is followed by the reaction of the brominated carbazole with an epoxide to form the hydroxy-propyl intermediate. Finally, the thiazolidine-2,4-dione ring is introduced through a cyclization reaction involving a suitable thioamide precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione involves its interaction with molecular targets such as nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular energy metabolism and DNA repair . Additionally, the compound may exhibit antioxidant properties, acting as a radical scavenger and modulating endothelial nitric oxide production .

Comparison with Similar Compounds

Structural Analog: (5E)-3-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione

  • Structural Differences :
    • Halogen Substitution : The target compound has bromine at the 3,6-positions of the carbazole, whereas this analog uses chlorine. Bromine’s larger atomic size and higher lipophilicity may enhance cellular uptake but could also affect metabolic stability .
    • Additional Substituent : The analog includes a 4-methoxybenzylidene group conjugated to the TZD ring, enabling π-π interactions with biological targets, absent in the target compound.
  • Implications :
    • The dichloro-carbazole derivative’s benzylidene group may confer stronger DNA-binding or kinase-inhibitory activity, while the brominated analog’s increased lipophilicity might improve bioavailability .

Cobalt(III) and Palladium(II) Complexes with Anticancer Activity

  • Structural Contrast :
    • Cobalt(III) complexes (e.g., [Co(B)₂(L)]ClO₄) incorporate metal ions coordinated to ligands like phenanthroline and esculetin, while the target compound is purely organic .
    • Palladium(II) complexes with chroman-2,4-dione ligands share a TZD-like scaffold but include metal centers critical for redox activity .
  • Functional Differences :
    • Metal complexes exhibit visible light-triggered cytotoxicity (IC₅₀: 3.5–4.1 μM against HeLa), likely via reactive oxygen species (ROS) generation. The target compound’s mechanism may differ due to the absence of redox-active metals .

Thiazolidinedione Derivatives as Kinase Inhibitors

  • Example : YPC-21440 (Pan-Pim kinase inhibitor) .
    • Structural Features : YPC-21440 includes an imidazo-pyridazine ring and methylpiperazine substituent, contrasting with the target compound’s carbazole group.
    • Activity : Piperazine and fluorophenyl groups in YPC-21440 enhance kinase selectivity. The target compound’s brominated carbazole may target different kinases or DNA repair pathways due to bulkier aromatic interactions .

Comparative Data Table

Compound Name / Class Key Structural Features Biological Activity Notable Properties Reference
Target Compound 3,6-Dibromo-carbazole, TZD core Not reported in evidence High lipophilicity (Br substituents) N/A
Dichloro-carbazole-TZD analog 3,6-Cl-carbazole, 4-methoxybenzylidene-TZD DNA interaction (speculative) Enhanced π-π stacking potential
Cobalt(III) complexes Co(III), phen/dpq ligands, esculetin Anticancer (IC₅₀: 3.5–4.1 μM) ROS-mediated photocytotoxicity
YPC-21440 (Pan-Pim inhibitor) Imidazo-pyridazine, methylpiperazine-TZD Kinase inhibition High selectivity for Pim kinases

Notes and Limitations

Data Gaps : Specific synthesis, IC₅₀ values, and mechanistic data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Halogen Effects : Bromine vs. chlorine substituents warrant further study to quantify impacts on bioavailability, toxicity, and target engagement.

Therapeutic Potential: The carbazole-TZD hybrid structure suggests possible dual mechanisms (e.g., kinase inhibition and DNA intercalation), but empirical validation is needed.

Biological Activity

3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine-2,4-dione compounds are known for various pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H14Br2N2O3S\text{C}_{15}\text{H}_{14}\text{Br}_{2}\text{N}_2\text{O}_3\text{S}

Key Characteristics:

  • Molecular Weight : 404.20 g/mol
  • Functional Groups : Thiazolidine ring, hydroxyl group, dibromocarbazole moiety.

Anticancer Activity

Recent studies indicate that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit human topoisomerases I and II, which are crucial for DNA replication and transcription.

CompoundActivityIC50 (µM)Cell Line
7eTopo I & II Inhibitor0.97 ± 0.1MCF-7
7cTopo II Inhibitor1.09 ± 0.1MCF-10A

The compound 7e was particularly effective in inducing apoptosis in MCF-7 cells, a breast cancer cell line, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

Thiazolidine derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of thiazolidine derivatives is primarily attributed to their ability to interact with various molecular targets:

  • Inhibition of Topoisomerases : Disruption of DNA replication processes in cancer cells.
  • Anti-inflammatory Pathways : Modulation of cytokine release and enzyme activity.

Study 1: Anticancer Efficacy

A study conducted on a series of thiazolidine derivatives demonstrated that modifications in the thiazolidine ring significantly enhanced anticancer activity. The introduction of brominated carbazole groups improved the binding affinity to topoisomerases .

Study 2: In Vivo Models

In vivo studies using mouse models have shown promising results for thiazolidine derivatives in reducing tumor size and improving survival rates when combined with standard chemotherapy regimens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-thiazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling the carbazole core (3,6-dibromo-carbazole) with a thiazolidine-2,4-dione derivative via nucleophilic substitution or Mitsunobu reactions. Optimization requires monitoring reaction parameters (e.g., solvent polarity, temperature, and catalyst choice). For example, using anhydrous DMF as a solvent at 80–100°C with a palladium catalyst may improve yield. Characterization via thin-layer chromatography (TLC) and HPLC can track intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : Use a combination of 1H-NMR , 13C-NMR , and FT-IR to confirm structural integrity. Key features include:

  • NMR : Resonances for the carbazole aromatic protons (δ 7.5–8.5 ppm) and the hydroxyl proton (δ ~5.0 ppm, broad singlet).
  • FT-IR : Stretching vibrations for C=O (thiazolidine-dione, ~1750 cm⁻¹) and O–H (~3300 cm⁻¹). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation .

Q. How do the bromine substituents on the carbazole core influence the compound’s reactivity or solubility?

  • Methodological Answer : Bromine atoms increase molecular weight and polarizability, reducing solubility in nonpolar solvents. To enhance solubility for biological assays, consider derivatization (e.g., PEGylation) or using polar aprotic solvents like DMSO. Reactivity studies should compare halogenated analogs (e.g., chloro vs. bromo) to isolate electronic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data (e.g., elemental analysis or spectral peaks)?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., C/H/N ratios) often arise from incomplete purification or hygroscopic intermediates. Recrystallization in anhydrous ethanol or acetonitrile can improve purity. For spectral mismatches, use high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What experimental designs are suitable for studying this compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Employ in vitro assays (e.g., fluorescence polarization or surface plasmon resonance) to measure binding affinity. For mechanistic studies, use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. Pair with molecular docking simulations to predict binding modes, leveraging software like AutoDock Vina .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Use QSAR models to correlate structural features (e.g., logP, topological polar surface area) with bioavailability. Software like Schrödinger’s QikProp can predict ADMET properties. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .

Q. What strategies address contradictions in bioactivity data across different studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time, and solvent controls). Perform dose-response curves in triplicate and validate using orthogonal assays (e.g., Western blotting alongside enzymatic assays). Meta-analysis of published data can identify confounding variables (e.g., impurity profiles) .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions to avoid side reactions with the hydroxyl group.
  • Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., dichloro-carbazole analogs) to confirm assignments .
  • Theoretical Frameworks : Align mechanistic hypotheses with established carbazole pharmacology (e.g., kinase inhibition pathways) to contextualize findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.